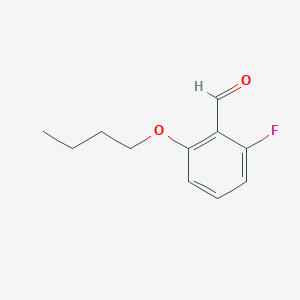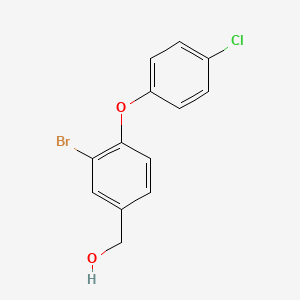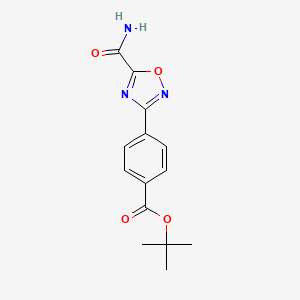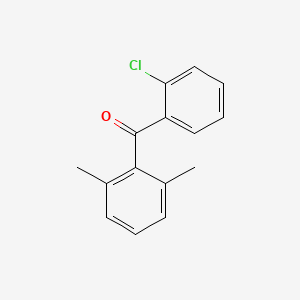
2,6-Dimethyl-3'-fluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-3’-fluorobenzophenone is a chemical compound with the molecular formula C15H13FO and a molecular weight of 228.26 g/mol. It is widely used in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,6-dimethylfluorobenzene and benzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.
Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethyl-3’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: 2,6-Dimethyl-3’-fluorobenzophenone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-3’-fluorobenzophenone is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-3’-fluorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved often include signal transduction and metabolic pathways, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dimethylbenzophenone
- 3’-Fluorobenzophenone
- 2,6-Dimethyl-4’-fluorobenzophenone
Comparison: 2,6-Dimethyl-3’-fluorobenzophenone is unique due to the specific positioning of the fluorine atom and the dimethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the fluorine atom can significantly affect the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIBGLRRUSOFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)

![Benzyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317804.png)
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6317812.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6317820.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)

![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6317844.png)
![N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine](/img/structure/B6317849.png)


